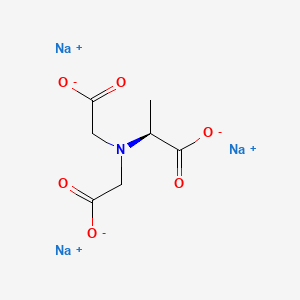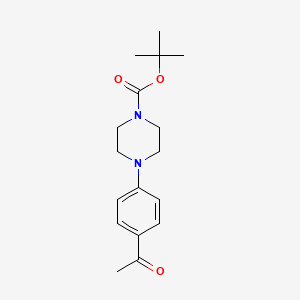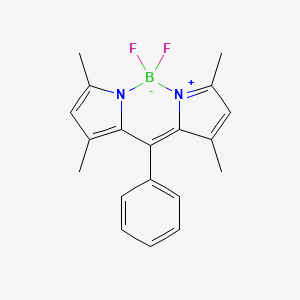
2H-氮杂菲-2-酮,六氢-3-甲基-
描述
“2H-Azepin-2-one, hexahydro-3-methyl-” also known as N-Methylcaprolactam, is an organic compound with the molecular formula C7H13NO . It has a molecular weight of 127.1842 .
Synthesis Analysis
The synthesis of 2H-Azepin-2-one, hexahydro-3-methyl- involves the cyclization of ε-aminocaproic acid, which is the product of the hydrolysis of caprolactam . The exact synthesis process may vary and is subject to ongoing research.Molecular Structure Analysis
The molecular structure of 2H-Azepin-2-one, hexahydro-3-methyl- can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the molecule .Physical And Chemical Properties Analysis
2H-Azepin-2-one, hexahydro-3-methyl- has a density of 0.991 g/mL at 25 °C (lit.), a boiling point of 106-108 °C/6 mmHg (lit.), and is fully miscible with water . It has a vapor pressure of 0.0252mmHg at 25°C and a refractive index of n20/D 1.484 (lit.) .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 3-methylazepan-2-one (also known as 2H-Azepin-2-one, hexahydro-3-methyl-), focusing on six unique applications:
Pharmaceutical Intermediates
3-methylazepan-2-one is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the creation of complex molecules that can be used in drug development, particularly in the synthesis of antibiotics and antiviral agents . The compound’s ability to form stable rings makes it a valuable building block in medicinal chemistry.
Polymer Science
In polymer science, 3-methylazepan-2-one is utilized as a monomer for the production of polyamides and other polymers. These polymers are known for their high strength, durability, and resistance to chemicals, making them suitable for use in textiles, automotive parts, and industrial applications . The compound’s unique properties contribute to the development of advanced materials with enhanced performance characteristics.
Organic Synthesis
3-methylazepan-2-one serves as a key reagent in organic synthesis, particularly in the formation of heterocyclic compounds. Its reactivity and stability make it an ideal candidate for various chemical reactions, including cyclization and substitution reactions . This application is crucial for the development of new chemical entities and the exploration of novel synthetic pathways.
Agricultural Chemicals
The compound is also used in the synthesis of agrochemicals, such as herbicides and insecticides. Its ability to form stable and bioactive molecules makes it an important component in the development of chemicals that protect crops from pests and diseases . This application helps in improving agricultural productivity and ensuring food security.
安全和危害
属性
IUPAC Name |
3-methylazepan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6-4-2-3-5-8-7(6)9/h6H,2-5H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSUUFDRDVJCLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCNC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347168 | |
| Record name | 3-Methylcaprolactam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Azepin-2-one, hexahydro-3-methyl- | |
CAS RN |
2073-32-7 | |
| Record name | 3-Methylcaprolactam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2073-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylcaprolactam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylazepan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![[1,1'-Biphenyl]-3,4',5-tricarbaldehyde](/img/structure/B3069190.png)



![2,7,12-Triamino-5H-diindeno[1,2-a:1',2'-c]fluorene-5,10,15-trione](/img/structure/B3069219.png)